1-(Aminomethyl)cyclopropanol
Description
1-(Aminomethyl)cyclopropanol (CAS 74592-33-9) is a cyclopropane derivative with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol. Its structure features a cyclopropane ring substituted with both an aminomethyl (-CH₂NH₂) and a hydroxyl (-OH) group (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of agrochemicals, active pharmaceutical ingredients (APIs), and specialty chemicals . Its hydrochloride salt form (CAS 1215417-77-8) is commercially available with 99% purity and is stored under inert conditions to ensure stability .
Properties
IUPAC Name |
1-(aminomethyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-4(6)1-2-4/h6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJORHGRCCODBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504275 | |
| Record name | 1-(Aminomethyl)cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00504275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74592-33-9 | |
| Record name | 1-(Aminomethyl)cyclopropan-1-ol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00504275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 74592-33-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Preparation via Hydroxymethylation of Aminocyclopropane Derivatives
A prominent method involves the preparation of aminomethyl-substituted cyclopropane derivatives followed by hydroxylation. According to a 1997 study by Vergne et al., an efficient four-step synthesis was developed for racemic forms of 1-amino-1-aminomethyl-2-(hydroxymethyl)cyclopropane, which is structurally related to 1-(aminomethyl)cyclopropanol. This synthesis involves:
- Formation of aminomethylated cyclopropane intermediates.
- Introduction of hydroxymethyl groups.
- Purification and characterization of the final product.
This method is notable for its efficiency and the ability to produce both Z and E isomers of the cyclopropane derivative, demonstrating stereochemical control in the synthesis.
Cyclopropane Ring Formation via Cyclization of Halogenated Precursors
A key industrially relevant approach is the cyclization of nitroacetic acid esters with 1,2-dihaloethanes, followed by reduction and hydrolysis, to yield 1-aminocyclopropane derivatives. This method is detailed in Chinese patent CN103864635A, which describes a simple synthesis process for 1-aminocyclopropane-1-carboxylic acid, a close analogue to this compound. The process includes:
Hydrocarbonylation Cyclization: Nitroacetic acid ester (e.g., ethyl nitroacetate) reacts with 1,2-dihaloethane (e.g., glycol dibromide) in the presence of catalysts such as wormwood salt or sodium carbonate in methylene dichloride solvent at 80–120 °C under reflux.
Nitroreduction: The nitro group is reduced using tin dichloride in methanol or ethanol at 15–20 °C.
Carboxyl Hydrolysis: Hydrolysis is performed with sodium hydroxide or potassium hydroxide in methanol or ethanol at 70–90 °C under reflux.
Purification: The crude product is refined using 95% ethanol with cooling and stirring crystallization to obtain a high-purity crystalline product.
This method is advantageous due to the use of relatively mild reagents and conditions, avoidance of highly toxic intermediates, and good yields of the target amino cyclopropane compound.
Preparation via Saponification of 1-Acylamino-cyclopropane Carboxylic Acid Esters
Another established method involves the synthesis of 1-acylamino-cyclopropane carboxylic acid esters followed by saponification and conversion to the free amino acid or related derivatives. The process, described in US patent US4367344A, includes:
Reaction of α-acylamino-acrylic acid esters with diazomethane to form pyrazolines, which are pyrolyzed to yield 1-acylamino-cyclopropane-carboxylic acid esters.
Saponification of these esters with aqueous alkali metal hydroxides (e.g., NaOH or KOH) at 70–150 °C.
Acidification with concentrated hydrochloric acid at 0–30 °C to precipitate the hydrochloride salt.
Optional treatment with propylene oxide in methanol to obtain the free 1-amino-cyclopropane carboxylic acid.
While diazomethane is toxic and explosive, this method provides high yields and crystalline products. The hydrochloride salt intermediate can be isolated or directly converted to the free acid.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Hydroxymethylation of aminomethyl cyclopropane | Aminomethylated cyclopropane intermediates | Hydroxymethylation reagents | Multi-step, controlled stereochemistry | Efficient, stereoselective | Multi-step, complex intermediates |
| Cyclization of nitroacetic acid ester with 1,2-dihaloethane | Nitroacetic acid ester, 1,2-dihaloethane | Wormwood salt or Na2CO3, SnCl2, NaOH/KOH | Reflux at 80–120 °C (cyclization), 15–20 °C (reduction), 70–90 °C (hydrolysis) | Simple, mild reagents, high purity | Use of halogenated reagents with toxicity concerns |
| Saponification of 1-acylamino-cyclopropane esters | α-Acylamino-acrylic acid esters, diazomethane | Diazomethane, alkali hydroxides, HCl, propylene oxide | 70–150 °C (saponification), 0–30 °C (acidification) | High yield, crystalline products | Use of toxic diazomethane, explosive risk |
Research Findings and Notes
The cyclization approach using nitroacetic acid esters and 1,2-dihaloethanes is notable for avoiding diazomethane, a highly hazardous reagent, making it more suitable for scale-up and industrial production.
The saponification method involving diazomethane, despite its risks, remains a classical route with well-documented yields and product purities.
The stereochemical control in the hydroxymethylation method allows for the synthesis of specific isomers, which may be important for biological activity studies or pharmaceutical applications.
Purification techniques commonly involve crystallization from alcohol solvents (methanol, ethanol) and careful control of temperature to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form cyclopropylamines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropylamines.
Substitution: Halogenated cyclopropyl compounds.
Scientific Research Applications
Overview
1-(Aminomethyl)cyclopropanol is an organic compound characterized by its unique cyclopropane structure, which includes an aminomethyl group and a hydroxyl group. It has garnered attention in various scientific fields due to its versatile applications, particularly in chemistry, biology, and medicine.
Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions. For instance, it can participate in reactions leading to the creation of pharmaceuticals and specialty chemicals.
Biological Studies
The compound is being explored for its potential role in enzyme inhibition and interaction with biological macromolecules. Research indicates that the aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes, potentially inhibiting their activity. This property makes it a candidate for studies focused on drug development and biochemical pathways.
Pharmaceutical Development
Ongoing research is investigating this compound as a precursor for various pharmaceutical compounds, particularly anti-inflammatory drugs. The compound's interaction with biological targets suggests it may play a role in modulating inflammatory responses, making it relevant for treating diseases characterized by excessive inflammation.
Cancer Treatment
In recent studies, this compound derivatives have shown promise in cancer treatment. For example, research involving mouse models of mammary carcinoma demonstrated that compounds derived from this compound could delay tumor growth and enhance sensitivity to radiation therapy. The ability to induce apoptosis in cancer cells without damaging DNA highlights the potential of these compounds as alternatives to traditional chemotherapeutics.
Metabolic Disorders
Research has also indicated that derivatives of this compound may play a role in managing metabolic disorders such as diabetes. Studies suggest these compounds can enhance insulin sensitivity and reduce blood glucose levels in animal models, indicating their potential as therapeutic agents in metabolic disease management.
Inflammatory Diseases
In models of rheumatoid arthritis, compounds related to this compound have been shown to reduce inflammation and improve clinical outcomes. This suggests that the compound may have broader therapeutic applications beyond oncology, particularly in inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The cyclopropane ring’s strained nature may also contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Cyclopropane and Cycloalkanol Derivatives
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 1-(Aminomethyl)cyclopropanol and related compounds:
Key Observations:
- Functional Group Impact: The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to its adamantane-based analog, which lacks polar substituents. This increases its solubility in polar solvents .
- Salt Forms: The hydrochloride derivative of this compound (CAS 1215417-77-8) exhibits higher thermal stability (m.p. 119°C) than the free base, making it preferable for industrial applications .
- Ring Size Effects: Cyclobutanol analogs (e.g., cis-/trans-3-aminocyclobutanol) show altered steric and electronic properties due to the larger ring size, reducing ring strain but increasing conformational flexibility compared to cyclopropane derivatives .
Biological Activity
1-(Aminomethyl)cyclopropanol (CAS No. 74592-33-9) is a cyclopropane derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an antimicrobial, anticancer, and antiviral agent, making it a subject of interest for researchers exploring new therapeutic avenues.
Chemical Structure and Properties
This compound features a cyclopropane ring with an amino group and a hydroxymethyl substituent. Its unique structure allows for various interactions with biological targets, which can be exploited in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to altered cellular functions such as proliferation and apoptosis. Additionally, its structural characteristics facilitate hydrogen bonding and hydrophobic interactions with target proteins, enhancing its efficacy as a pharmaceutical agent.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. It has been evaluated against various bacterial strains, including those responsible for tuberculosis (TB). Research indicates that it inhibits the DprE1 enzyme, crucial for mycobacterial cell wall biosynthesis, presenting a novel mechanism to combat multidrug-resistant TB infections .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | |
| Staphylococcus aureus | 1.0 µg/mL | |
| Escherichia coli | 2.0 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast cancer cells (MCF-7). The observed IC50 values indicate promising potency in inhibiting cancer cell proliferation.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Antiviral Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an antiviral agent. It has been studied for its ability to inhibit HIV replication by interfering with the virus's entry into host cells. This action is crucial for developing new therapeutic strategies against viral infections.
Case Study: Inhibition of HIV Activity
In a recent study, compounds related to this compound were tested for their efficacy in inhibiting HIV activity in vitro. The findings suggested that these compounds could significantly reduce viral load in treated cells compared to untreated controls, highlighting their potential role in HIV therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Aminomethyl)cyclopropanol, and how do they compare in terms of yield and purity?
- Methodological Answer : The primary synthetic route involves reducing 1-(nitromethyl)cyclopropanol using catalytic hydrogenation (e.g., H₂/Pd-C) or metal hydrides (e.g., LiAlH₄). Alternative methods include reductive amination of cyclopropanone derivatives with ammonia and formaldehyde . Yield optimization requires careful control of reaction conditions (temperature, solvent, catalyst loading). Purity assessment via HPLC or GC-MS is critical, as byproducts like unreacted nitro precursors or over-reduced amines may form .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclopropane ring integrity and aminomethyl substitution. Mass spectrometry (MS) validates molecular weight (C₄H₉NO, 99.12 g/mol) . Purity should be assessed via reverse-phase HPLC with UV detection, referencing pharmacopeial standards for amino alcohols .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy. In case of skin contact, wash immediately with soap and water. Store under inert atmosphere (N₂/Ar) at room temperature to prevent degradation . Acute toxicity data are limited; follow protocols for structurally similar aminomethyl cycloalkanes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Methodological Answer : Discrepancies may arise from varying synthetic conditions (e.g., pH, solvent polarity) or impurities. Systematic replication studies under controlled parameters (e.g., solvent, temperature) are advised. Use kinetic profiling and DFT calculations to model reaction pathways and identify intermediates . Cross-validate findings with spectroscopic data (e.g., in situ IR) .
Q. What strategies optimize the enantioselective synthesis of this compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can induce stereocontrol during cyclopropane ring formation. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Computational docking studies may predict ligand-catalyst interactions to refine selectivity .
Q. How does the cyclopropane ring influence the compound’s stability under physiological conditions?
- Methodological Answer : The strained cyclopropane ring may undergo ring-opening under acidic or oxidative conditions. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS tracking. Compare degradation profiles to non-cyclopropane analogs (e.g., 1-aminomethylcyclohexanol) to isolate ring-specific effects .
Q. Can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular dynamics simulations and QSAR models can assess interactions with biological targets (e.g., GABA receptors or enzymes). Dock derivatives into protein active sites (e.g., using AutoDock Vina) and validate predictions with in vitro assays (e.g., enzyme inhibition or receptor binding) .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer : Solubility discrepancies may stem from hydration states or residual solvents. Use Karl Fischer titration to quantify water content. Measure solubility via gravimetric analysis in rigorously dried solvents (e.g., THF, DMSO). Report results with detailed solvent preparation protocols to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
